3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzoxazoles and benzoates. This compound features a unique combination of functional groups, including a methoxybenzyl moiety and a trimethoxybenzoate structure. Its molecular formula is , with a molecular weight of approximately 349.3 g/mol. The compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving readily available starting materials, making it accessible for research purposes. It is often utilized in academic and industrial laboratories for the development of new therapeutic agents and materials.
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is classified under:
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
The molecular structure of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can be represented by its IUPAC name:
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Reaction conditions such as temperature, solvent choice, and catalyst presence play critical roles in determining reaction outcomes.
The mechanism of action for 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific biological targets:
Research is ongoing to elucidate the precise molecular targets and pathways influenced by this compound.
Property | Value |
---|---|
Molecular Formula | C20H21NO5 |
Molecular Weight | 349.3 g/mol |
Melting Point | Not explicitly stated |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has a wide range of applications:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1